3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a thiadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydrofuran moiety can be introduced through nucleophilic substitution reactions. The final step often involves the coupling of the thiadiazole intermediate with 3-chlorobenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group on the benzamide can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide: This compound is unique due to the presence of the tetrahydrofuran moiety, which imparts specific properties.
Other Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but lack the tetrahydrofuran and benzamide groups.
Benzamide Derivatives: Compounds like 3-chlorobenzamide and N-(2-chlorophenyl)benzamide share the benzamide moiety but differ in other functional groups.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrahydrofuran ring, in particular, distinguishes it from other thiadiazole and benzamide derivatives .
Properties
Molecular Formula |
C13H12ClN3O2S |
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Molecular Weight |
309.77 g/mol |
IUPAC Name |
3-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H12ClN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18) |
InChI Key |
XGFTZZKDSBBWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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